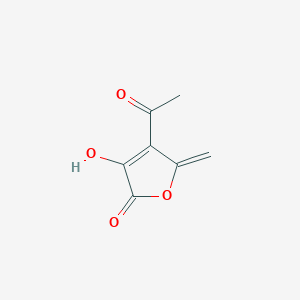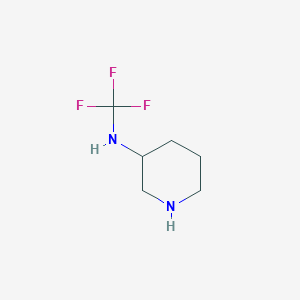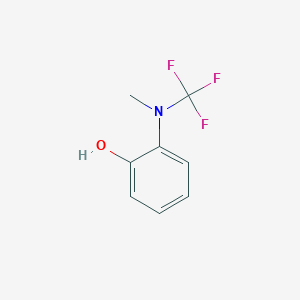
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine is a chemical compound known for its unique structure and properties. It is characterized by the presence of a piperidine ring substituted with five methyl groups, which imparts significant steric hindrance and stability to the molecule. This compound finds applications in various fields, including chemistry, biology, and industry, due to its versatile reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with an appropriate alkylating agent. One common method includes the use of 3-chloropropan-1-amine as the alkylating agent. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or THF.
Substitution: Various nucleophiles like halides, thiols, or amines; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
類似化合物との比較
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A precursor and structurally related compound with similar steric properties.
N,N-Dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxypropan-1-amine: A derivative with additional methyl groups on the amine nitrogen.
Uniqueness
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
特性
分子式 |
C13H28N2O |
|---|---|
分子量 |
228.37 g/mol |
IUPAC名 |
3-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C13H28N2O/c1-12(2)9-11(16-8-6-7-14)10-13(3,4)15(12)5/h11H,6-10,14H2,1-5H3 |
InChIキー |
YQAJEVJZXJWJJN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1C)(C)C)OCCCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
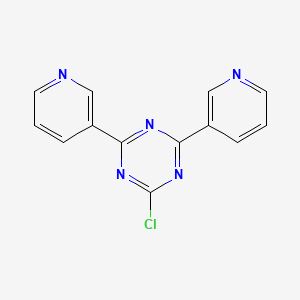

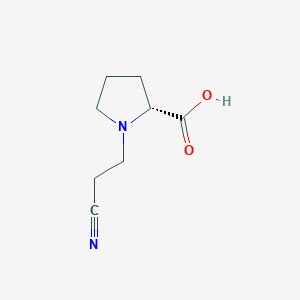
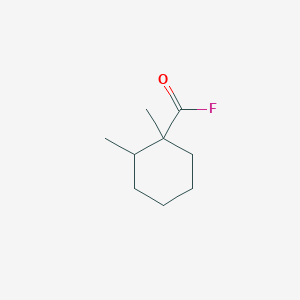

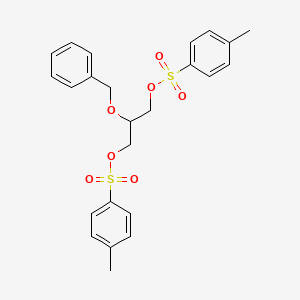
![2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole](/img/structure/B13963648.png)

